Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a methoxy-nitrobenzoyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate typically involves the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Esterification: The nitrated product is then esterified with ethanol to form ethyl 4-methoxy-3-nitrobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
Major Products
Reduction: Ethyl 4-(4-methoxy-3-aminobenzoyl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems.
Chemical Biology: It can serve as a probe to investigate the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can act as a scaffold to position functional groups in the correct orientation for binding to the target, while the nitro and methoxy groups can modulate the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Ethyl 4-(4-methoxy-3-chlorobenzoyl)piperazine-1-carboxylate: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties
Uniqueness
Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of both methoxy and nitro groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine scaffold makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19N3O6 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O6/c1-3-24-15(20)17-8-6-16(7-9-17)14(19)11-4-5-13(23-2)12(10-11)18(21)22/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
NVYVKQLKJVVZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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